8-Hydroxypinoresinol 4'-glucoside

Beschreibung

Identification in Valeriana Species

The genus Valeriana is a significant source for the isolation of 8-Hydroxypinoresinol (B162249) 4'-glucoside.

Research on the chemical constituents of Valeriana officinalis L. (valerian) has led to the successful isolation and identification of 8-Hydroxypinoresinol 4'-glucoside from its roots. A study involving a methanolic extract of valerian roots identified this compound as one of several lignans (B1203133) present. acs.orgnih.gov Specifically, it was characterized as a 7,9':7',9-diepoxylignan. acs.orgnih.gov Further investigations into the ethanol (B145695) extracts of V. officinalis have also confirmed the presence of 8-Hydroxypinoresinol 4'-glucoside, highlighting it as one of the active compounds within the plant. nih.gov

8-Hydroxypinoresinol 4'-glucoside has been reported to be a constituent of Valeriana prionophylla. nih.gov The compound has been isolated from the roots of this plant species, indicating its role as a characteristic chemical marker for this genus. chemicalbook.com

Current research on the chemical constituents of processed Valeriana jatamansi has led to the isolation of various compounds, including iridoids, phenylpropanoids, and flavonoids. magtechjournal.com However, based on the available scientific literature, 8-Hydroxypinoresinol 4'-glucoside has not been identified among the compounds isolated from this particular species. magtechjournal.com

Presence in Eucommia ulmoides OLIV.

The bark and leaves of Eucommia ulmoides OLIV., a tree native to China, have been found to contain 8-Hydroxypinoresinol 4'-glucoside. nih.gov This plant is known for its rich composition of various chemical compounds, including lignans, iridoids, and flavonoids. nih.gov The identification of 8-Hydroxypinoresinol 4'-glucoside adds to the extensive list of phytochemicals present in this species.

Occurrence in Other Botanical Sources

Investigations into the chemical constituents of the roots of Cephalaria kotschyi have resulted in the isolation of 8-Hydroxypinoresinol 4'-O-β-D-glucoside. This furofuranic lignan (B3055560) was identified alongside other compounds such as iridoid glycosides and triterpene saponins.

Summary of Findings

The distribution of 8-Hydroxypinoresinol 4'-glucoside appears to be specific to certain plant genera. The table below summarizes the plant parts from which the compound has been isolated in the discussed species.

| Plant Species | Plant Part |

| Valeriana officinalis L. | Roots |

| Valeriana prionophylla | Roots |

| Eucommia ulmoides OLIV. | Bark and Leaves |

| Cephalaria kotschyi | Roots |

Eigenschaften

IUPAC Name |

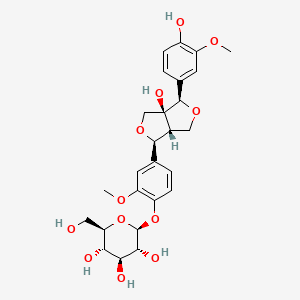

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLQVPZSTWXDBQ-ZOKOZUFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347639 | |

| Record name | 8-Hydroxypinoresinol 4'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102582-69-4 | |

| Record name | 8-Hydroxypinoresinol 4'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution in Plant Species

Intra-plant Distribution and Accumulation Patterns

The distribution of lignans (B1203133), including 8-Hydroxypinoresinol (B162249) 4'-glucoside, within a plant is not uniform. Research on various plant species indicates that lignans tend to accumulate in specific tissues. The highest concentrations are generally found in the roots, rhizomes, seeds, and bark of plants. This pattern of accumulation is consistent with the isolation of 8-Hydroxypinoresinol 4'-glucoside from the roots of Valeriana officinalis. acs.org

While specific quantitative data on the distribution of 8-Hydroxypinoresinol 4'-glucoside in different parts of Carex distachya or Gentianella acuta is not available, the general distribution pattern of lignans suggests that the roots and potentially the seeds would be the primary sites of accumulation. For instance, a study on Gentianella acuta utilized the whole plant for the isolation of lignans, implying a broader distribution beyond just the roots. nih.gov However, without a comparative analysis of different plant organs, the precise accumulation patterns remain an area for further investigation.

Biosynthetic Pathways and Precursors of 8 Hydroxypinoresinol 4 Glucoside

Enzymatic Glycosylation Mechanisms of 8-Hydroxypinoresinol (B162249)

The final and crucial step in the biosynthesis of 8-Hydroxypinoresinol 4'-glucoside is the attachment of a glucose molecule to the 4'-hydroxyl group of the aglycone, 8-hydroxypinoresinol. This reaction is a form of glycosylation, a common biochemical modification that enhances the solubility, stability, and bioavailability of secondary metabolites in plants. The enzymes responsible for this transformation belong to the large and diverse family of UDP-glycosyltransferases (UGTs).

UGTs catalyze the transfer of a glycosyl moiety, typically glucose, from an activated sugar donor, Uridine Diphosphate Glucose (UDP-glucose), to a specific acceptor molecule, in this case, 8-hydroxypinoresinol. The general reaction can be summarized as follows:

8-hydroxypinoresinol + UDP-glucose → 8-Hydroxypinoresinol 4'-glucoside + UDP

While the specific UGT responsible for the 4'-O-glucosylation of 8-hydroxypinoresinol has not yet been definitively isolated and characterized, extensive research into the biosynthesis of lignan (B3055560) glycosides in various plant species provides a strong framework for understanding this process. For instance, a comprehensive study of the genome of Eucommia ulmoides, a known source of 8-Hydroxypinoresinol 4'-glucoside, identified 91 putative UGT genes. nih.gov Phylogenetic analysis of these genes suggests their involvement in the glycosylation of various secondary metabolites, including lignans (B1203133) and flavonoids. nih.gov

Furthermore, research on other lignan-producing plants has demonstrated the high substrate and regiospecificity of UGTs. Studies in Isatis indigotica have characterized UGTs that specifically catalyze the glycosylation of the 4-hydroxyl and 4'-hydroxyl groups of the lignan lariciresinol (B1674508). frontiersin.orgnih.govnih.gov This highlights the existence of enzymes with the precise catalytic capability to target the 4'-position of a lignan molecule like 8-hydroxypinoresinol. The selection of the 4'-hydroxyl group over other potential glycosylation sites on the 8-hydroxypinoresinol molecule is a key determinant of the final product's identity and is dictated by the specific three-dimensional structure of the enzyme's active site.

The table below summarizes key aspects of the enzymatic glycosylation of lignans, drawing parallels to the expected mechanism for 8-Hydroxypinoresinol 4'-glucoside formation.

| Enzyme Class | Donor Substrate | Acceptor Substrate (Example) | Product (Example) | Plant Source Example |

| UDP-glycosyltransferase (UGT) | UDP-glucose | Pinoresinol (B1678388) | Pinoresinol glucoside | Isatis indigotica frontiersin.org |

| UDP-glycosyltransferase (UGT) | UDP-glucose | Lariciresinol | Lariciresinol-4-O-β-D-glucoside | Isatis indigotica frontiersin.orgnih.gov |

| UDP-glycosyltransferase (UGT) | UDP-glucose | Sesaminol | Sesaminol 2-O-β-D-glucoside | Sesamum indicum nih.gov |

Relationship to General Lignan Biosynthesis Pathways

The biosynthesis of 8-Hydroxypinoresinol 4'-glucoside is intrinsically linked to the general phenylpropanoid and lignan biosynthetic pathways. Lignans are a major class of phenylpropanoids, which are a diverse group of natural products derived from the amino acid phenylalanine.

The journey begins with the conversion of phenylalanine into cinnamic acid, which is then hydroxylated and methylated to produce monolignols, the fundamental building blocks of lignans and lignin (B12514952). The primary monolignol involved in the formation of 8-hydroxypinoresinol is coniferyl alcohol.

The key steps leading to the precursor of 8-Hydroxypinoresinol 4'-glucoside are as follows:

Oxidative Dimerization of Monolignols: Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction, catalyzed by dirigent proteins and laccases, to form the furofuran lignan, (+)-pinoresinol. This is a critical branch point from lignin biosynthesis, which involves a more random polymerization of monolignols.

Reduction and Hydroxylation: Pinoresinol can then undergo a series of enzymatic modifications. While the precise sequence leading to 8-hydroxypinoresinol can vary between plant species, it generally involves reduction and hydroxylation steps. For example, pinoresinol can be reduced to lariciresinol by pinoresinol-lariciresinol reductase (PLR). Subsequent enzymatic reactions, likely involving cytochrome P450 monooxygenases, would introduce the hydroxyl group at the C-8 position to yield 8-hydroxypinoresinol.

The following table outlines the major precursors and intermediates in the biosynthesis of 8-hydroxypinoresinol.

| Precursor/Intermediate | Chemical Class | Key Biosynthetic Role |

| Phenylalanine | Amino Acid | Primary precursor of the phenylpropanoid pathway |

| Cinnamic Acid | Phenylpropanoid | Formed from phenylalanine via deamination |

| Coniferyl Alcohol | Monolignol | Building block for lignan and lignin biosynthesis |

| (+)-Pinoresinol | Furofuran Lignan | Product of the oxidative dimerization of two coniferyl alcohol molecules |

| 8-Hydroxypinoresinol | Furofuran Lignan | The direct aglycone precursor to 8-Hydroxypinoresinol 4'-glucoside |

Once 8-hydroxypinoresinol is synthesized, it becomes the substrate for the aforementioned glycosylation reaction, completing the biosynthetic pathway to 8-Hydroxypinoresinol 4'-glucoside. This final glucosylation step is not only crucial for the chemical properties of the molecule but also likely plays a role in its transport and storage within the plant cell. The compound has been isolated from various parts of plants such as the bark of Eucommia ulmoides and the roots of Valeriana prionophylla, indicating that these tissues are active sites for this biosynthetic pathway. researchgate.net

Advanced Methodologies for Isolation and Structural Elucidation in Research

Chromatographic Separation Techniques

The purification of 8-Hydroxypinoresinol (B162249) 4'-glucoside from crude plant extracts is a multi-step process that typically employs a series of chromatographic methods. These techniques separate the target compound from a complex mixture of other phytochemicals based on differences in their physical and chemical properties.

Initial extraction from plant material is often performed using polar solvents like methanol (B129727) or ethanol (B145695), sometimes with the addition of water to facilitate the extraction of polar glycosides. researchgate.net To remove non-polar compounds that could interfere with subsequent purification steps, a preliminary extraction with a non-polar solvent such as hexane (B92381) or petroleum ether is advisable. researchgate.net

Commonly used chromatographic techniques for the isolation of 8-Hydroxypinoresinol 4'-glucoside include:

Silica (B1680970) Gel Chromatography: This technique is a fundamental step in the purification process. The crude extract is applied to a column packed with silica gel, and a solvent or a gradient of solvents is used to elute the compounds. Separation is based on polarity, with less polar compounds eluting first.

Diaion HP-20: This is a non-ionic, porous polymer resin that is effective for the separation of various organic compounds, including polyphenols. savaglobal.comdiaion.com It operates on the principle of reversed-phase chromatography, where the stationary phase is non-polar, and a polar mobile phase is used. For the purification of compounds like 8-Hydroxypinoresinol 4'-glucoside, the extract is loaded onto the resin, and a stepwise elution with increasing concentrations of an organic solvent (e.g., methanol or acetone (B3395972) in water) is performed to separate the compounds based on their hydrophobicity. savaglobal.comrsc.org

Sephadex LH-20: This is a size-exclusion chromatography medium that also exhibits partition and adsorption effects, making it particularly useful for separating natural products. cytivalifesciences.comprep-hplc.com It is composed of hydroxypropylated dextran (B179266) beads and can be used with a variety of organic solvents and aqueous-organic mixtures. cytivalifesciences.comprep-hplc.comsigmaaldrich.com The separation mechanism on Sephadex LH-20 can be complex, involving size exclusion, as well as hydrophilic and lipophilic interactions, which allows for the fine separation of closely related compounds. researchgate.net

Octadecylsilyl (ODS) Chromatography: Also known as C18 reversed-phase chromatography, this is a powerful technique for the purification of moderately polar compounds. The stationary phase consists of silica particles chemically bonded with C18 alkyl chains. Separation is achieved by eluting with a polar mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of 8-Hydroxypinoresinol 4'-glucoside to achieve a high degree of purity. nih.gov Reversed-phase HPLC, using a C18 column, is commonly employed with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. savaglobal.com

Spectroscopic Characterization Approaches

Once 8-Hydroxypinoresinol 4'-glucoside has been isolated in a pure form, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to obtain a complete structural assignment.

1D NMR (¹H and ¹³C):

¹H NMR provides information about the number and types of protons in the molecule, their chemical environment, and their coupling relationships with neighboring protons.

¹³C NMR provides information about the number and types of carbon atoms in the molecule.

2D NMR:

Correlation Spectroscopy (COSY): Identifies proton-proton coupling networks, helping to establish the connectivity of adjacent protons within a spin system. unsri.ac.idresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. unsri.ac.id

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and for determining the placement of quaternary carbons and functional groups. unsri.ac.idresearchgate.netbas.bg

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.net

A complete assignment of the ¹H and ¹³C NMR data is achieved through the combined analysis of these 1D and 2D NMR spectra. unsri.ac.idbas.bg

Mass Spectrometry (MS, HRMS, HR-FABMS, LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, providing the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. nih.gov

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS): This is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds like glycosides.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. ekb.egnih.gov It allows for the analysis of complex mixtures and can provide both retention time and mass spectral data for each component. ekb.egnih.gov LC-MS/MS, a tandem mass spectrometry technique, can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. ekb.egekb.eg

The molecular formula of 8-Hydroxypinoresinol 4'-glucoside is C₂₆H₃₂O₁₂. nih.govsigmaaldrich.com High-resolution mass spectrometry would confirm this elemental composition.

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy

UV-Visible Spectroscopy: UV spectroscopy provides information about the presence of chromophores (light-absorbing groups) in the molecule. For 8-Hydroxypinoresinol 4'-glucoside, the UV spectrum would show absorption bands characteristic of the aromatic rings present in the lignan (B3055560) structure.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 8-Hydroxypinoresinol 4'-glucoside would show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H and C=C bonds, ether (C-O-C) linkages, and the glycosidic bond.

Molecular and Cellular Mechanisms of Biological Activity

Antioxidant Mechanisms

The antioxidant capacity of a compound is its ability to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. 8-Hydroxypinoresinol (B162249) 4'-glucoside and its related compounds exhibit notable antioxidant effects through various pathways.

Free Radical Scavenging Pathways

The primary mechanism by which phenolic compounds like 8-Hydroxypinoresinol 4'-glucoside exert their antioxidant effect is through direct scavenging of free radicals. This process typically involves the donation of a hydrogen atom from a hydroxyl group on the phenolic ring structure to a free radical, which stabilizes the radical and terminates the damaging chain reaction. scienceopen.com The structure of lignans (B1203133), with their multiple hydroxyl groups, makes them effective radical scavengers. nih.gov

Studies on the closely related compound, pinoresinol-4-O-β-D-glucopyranoside, have demonstrated significant antioxidant activity in various in-vitro assays. nih.govresearchgate.net These assays are commonly used to evaluate the free radical scavenging potential of natural compounds.

Table 1: In-Vitro Antioxidant Activity of Pinoresinol-4-O-β-D-glucopyranoside

| Assay | Result | Reference Compound |

| Ferric Reducing Antioxidant Power (FRAP) | 418.47 µmol/g | Ascorbic Acid |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Diammonium Salt (ABTS) Assay | 1091.3 µmol/g | Ascorbic Acid |

| Data sourced from studies on pinoresinol-4-O-β-D-glucopyranoside, a structurally similar lignan (B3055560) glycoside. nih.govresearchgate.net |

These findings suggest that the pinoresinol (B1678388) structure, which is central to 8-Hydroxypinoresinol 4'-glucoside, possesses a potent capacity to donate electrons or hydrogen atoms, thereby neutralizing free radicals effectively. nih.govresearchgate.netresearchgate.net The presence of the glucoside moiety can influence the solubility and bioavailability of the compound, but the core antioxidant activity is attributed to the phenolic structure of the aglycone. nih.gov

Mitigation of Oxidative Stress (e.g., Peroxynitrite-Induced Cell Damage)

Beyond direct radical scavenging, 8-Hydroxypinoresinol 4'-glucoside contributes to the mitigation of cellular oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive species and the body's ability to counteract them. mdpi.com Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide radical (O₂⁻). nih.gov It can cause significant damage to cells through protein nitration and lipid peroxidation. nih.gov

While direct studies on 8-Hydroxypinoresinol 4'-glucoside and peroxynitrite are limited, research on the related compound 9-hydroxypinoresinol demonstrates a potent protective effect against oxidative damage in brain tissue. oup.comresearchgate.net In a mouse model challenged with kainic acid, which induces excitotoxicity and oxidative stress, pretreatment with 9-hydroxypinoresinol prevented the depletion of total glutathione (GSH), a critical intracellular antioxidant, and reduced lipid peroxidation. oup.comresearchgate.net It also restored the activity of the antioxidant enzyme GSH peroxidase. oup.com This indicates an ability to bolster the cell's endogenous antioxidant defense systems and prevent the downstream consequences of oxidative insults, which would include damage from species like peroxynitrite. Lignans such as pinoresinol have been shown to reduce markers of oxidative stress, further supporting the role of this class of compounds in combating cellular damage. researchgate.netresearchgate.net

Anti-inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various diseases. 8-Hydroxypinoresinol 4'-glucoside appears to modulate inflammatory processes through several key pathways.

Modulation of Nitric Oxide Production

Nitric oxide (NO) is a crucial signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to cellular damage and exacerbate inflammation. nih.govmdpi.com Many natural polyphenols exert anti-inflammatory effects by inhibiting the expression and activity of iNOS. koreamed.org

For instance, flavonoids such as luteolin and its glucoside counterpart have been shown to inhibit NO production in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages. koreamed.org This inhibition is often linked to the suppression of iNOS gene expression. koreamed.org Similarly, anthocyanins like cyanidin 3-O-β-D-glucoside have been reported to suppress nitric oxide production during an inflammatory response. d-nb.info Given the structural and functional similarities among plant-derived polyphenols, it is plausible that 8-Hydroxypinoresinol 4'-glucoside also modulates inflammatory responses by regulating the iNOS/NO pathway. Pinoresinol itself has demonstrated anti-inflammatory effects, which are often associated with the modulation of inflammatory mediators like NO. researchgate.net

Potential Influence on Inflammatory Signaling Cascades

Inflammatory responses are controlled by complex intracellular signaling cascades. Key pathways include those regulated by nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are master regulators of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and cyclooxygenase-2 (COX-2). koreamed.orgnih.gov

Neurobiological Interactions and Neuroprotective Effects

Oxidative stress and chronic inflammation are key contributors to the pathogenesis of neurodegenerative diseases. researchgate.netmdpi.com The antioxidant and anti-inflammatory properties of 8-Hydroxypinoresinol 4'-glucoside and related lignans make them promising candidates for neuroprotection.

Research on pinoresinol diglucoside has shown it can attenuate neuroinflammation, apoptosis (programmed cell death), and oxidative stress in animal models of Alzheimer's disease. researchgate.net Similarly, the related compound 9-hydroxypinoresinol has been shown to exert a potent neuroprotective effect against excitotoxicity, a process where nerve cells are damaged by excessive stimulation. oup.comresearchgate.net In studies using kainic acid to induce neuronal damage, 9-hydroxypinoresinol reduced mortality and alleviated behavioral signs of neurotoxicity in mice. oup.comresearchgate.net The underlying mechanism for this protection is proposed to be the prevention of oxidative stress within brain tissue. oup.comresearchgate.net

These neuroprotective effects are likely mediated, in part, by the compound's ability to inhibit key enzymes and signaling pathways involved in neurodegeneration. Both pinoresinol-4-O-β-D-glucoside and pinoresinol diglucoside have been recognized for their neuroprotective potential. researchgate.net The ability of these compounds to cross the blood-brain barrier and act on neural cells is a critical aspect of their therapeutic potential in the context of central nervous system disorders.

Table 2: Summary of Potential Bioactivities and Mechanisms

| Biological Activity | Molecular Mechanism |

| Antioxidant | Direct scavenging of free radicals via hydrogen atom donation. scienceopen.com Reduction of oxidative stress markers (e.g., lipid peroxidation) and enhancement of endogenous antioxidant defenses (e.g., glutathione). oup.com |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production, likely through suppression of iNOS expression. koreamed.orgd-nb.info Modulation of inflammatory signaling cascades such as NF-κB, leading to reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). researchgate.netkoreamed.org |

| Neuroprotective | Attenuation of neuroinflammation and apoptosis. researchgate.net Protection against excitotoxicity and oxidative damage in neuronal cells. oup.comresearchgate.net |

Influence on Serotonin Receptors (e.g., 5-HT1A)

Currently, there is no direct scientific evidence available from the provided search results that specifically details the influence of 8-Hydroxypinoresinol 4'-glucoside on serotonin receptors, including the 5-HT1A subtype.

Cellular Calcium Mobilization Dynamics

While related lignan compounds have been shown to influence cellular calcium, specific research on the effects of 8-Hydroxypinoresinol 4'-glucoside on cellular calcium mobilization dynamics is not available in the provided search results. A study on the similar compound pinoresinol-4,4'-di-O-beta-D-glucoside did show an induction of calcium mobilization. nih.gov

Cardiovascular Regulatory Mechanisms

8-Hydroxypinoresinol 4'-glucoside, a compound isolated from the ethanol (B145695) extracts of Valeriana officinalis, has been identified as a key active ingredient with significant cardiovascular regulatory properties. nih.gov Its potential in treating heart-related diseases, a traditional use of Valeriana officinalis, has been explored through modern scientific investigation, focusing on its role in managing cardiac arrhythmias. nih.gov

Antiarrhythmic Activity and Prevention of Atrial Fibrillation

Research has demonstrated that 8-Hydroxypinoresinol 4'-glucoside (HPG) possesses notable antiarrhythmic properties. nih.gov It is one of two active compounds identified in Valeriana officinalis extracts that can effectively prevent atrial fibrillation (AF). nih.gov The potential of HPG as a safe and effective agent for AF suggests it has significant translational potential for clinical applications in cardiology. nih.gov

Direct Inhibition of Human Kv1.5 Channel Current

The primary mechanism behind the antiarrhythmic activity of 8-Hydroxypinoresinol 4'-glucoside is its action as a novel blocker of the human Kv1.5 channel (hKv1.5). nih.gov The hKv1.5 channel is crucial for atrial repolarization, and its inhibition is a key strategy for the management of atrial fibrillation. nih.gov

Studies utilizing patch-clamp recording techniques on HEK 293 cells expressing hKv1.5 channels have elucidated the specific inhibitory effects of HPG. The compound was shown to inhibit the hKv1.5 channel current in a concentration-dependent manner. nih.gov As the concentration of HPG was increased, the degree of inhibition at each depolarization potential also increased. nih.gov

Table 1: Concentration-Dependent Inhibition of hKv1.5 Channel by 8-Hydroxypinoresinol 4'-glucoside

| Concentration | Level of Inhibition |

|---|---|

| 10 μM | Moderate |

| 30 μM | Significant |

This is an interactive data table based on the qualitative findings that inhibition increases with concentration.

An interesting characteristic of this inhibition is its slow reversal. During the washout phase of the experiments, the channels did not fully recover from the block, which indicates that the dissociation of 8-Hydroxypinoresinol 4'-glucoside from the hKv1.5 channels is a slow process. nih.gov This suggests a potentially prolonged therapeutic effect.

Synthetic and Semisynthetic Approaches to 8 Hydroxypinoresinol 4 Glucoside

Glycosylation Strategies from Aglycone Precursors

Chemical synthesis provides a route to 8-Hydroxypinoresinol (B162249) 4'-glucoside from its aglycone, 8-hydroxypinoresinol. A prominent method for forming the glycosidic bond is the Koenigs-Knorr reaction, a long-established and versatile glycosylation technique. wikipedia.org

The general principle of the Koenigs-Knorr reaction involves the coupling of a glycosyl halide (the glucosyl donor) with an alcohol (the aglycone acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnih.gov For the synthesis of 8-Hydroxypinoresinol 4'-glucoside, the aglycone 8-hydroxypinoresinol would serve as the alcohol component. The phenolic hydroxyl group at the 4'-position is the target for glycosylation.

To achieve regioselectivity and ensure the formation of the desired 4'-O-glucoside, protection of other reactive hydroxyl groups on both the aglycone and the glucose donor is a critical step. The glucose donor is typically used in a per-acetylated form, such as acetobromoglucose, which also favors the formation of the desired β-glycosidic linkage through neighboring group participation. wikipedia.org

A plausible synthetic sequence for 8-Hydroxypinoresinol 4'-glucoside via the Koenigs-Knorr reaction is outlined below:

Table 1: Plausible Synthetic Steps via Koenigs-Knorr Glycosylation

| Step | Description | Key Reagents and Conditions |

| 1. Protection of Aglycone | Selective protection of the other phenolic and aliphatic hydroxyl groups of 8-hydroxypinoresinol to leave the 4'-hydroxyl group available for glycosylation. | Protecting groups (e.g., benzyl (B1604629) ethers), base, solvent. |

| 2. Glycosylation | Reaction of the protected 8-hydroxypinoresinol with a protected glucosyl donor. | Acetobromoglucose, silver carbonate (promoter), solvent (e.g., dichloromethane). wikipedia.orgnih.gov |

| 3. Deprotection | Removal of all protecting groups from the aglycone and the glucose moiety to yield the final product. | Catalytic hydrogenation (for benzyl groups), basic hydrolysis (for acetyl groups). |

Enzymatic Synthesis Methods (β-Glycosidation)

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of 8-Hydroxypinoresinol 4'-glucoside. The primary enzymes utilized for this purpose are glycoside hydrolases, particularly β-glucosidases, and UDP-glycosyltransferases (UGTs).

β-Glucosidase-Mediated Transglycosylation:

β-Glucosidases (EC 3.2.1.21) can catalyze not only the hydrolysis of β-glycosidic bonds but also their formation through a process called transglycosylation. researchgate.netnih.gov In this approach, a suitable glucosyl donor is used in high concentration along with the aglycone acceptor, 8-hydroxypinoresinol. The enzyme then transfers the glucosyl moiety from the donor to the acceptor.

The efficiency of transglycosylation is influenced by several factors, including the source of the β-glucosidase, the nature of the glucosyl donor, the acceptor concentration, water activity, and the reaction medium. lu.se For instance, β-glucosidases from almonds have been shown to catalyze transglycosylation reactions. lu.se The use of activated donors like p-nitrophenyl-β-D-glucoside or more economical options like cellobiose (B7769950) can be employed. lu.sejmb.or.kr

Table 2: Key Parameters in β-Glucosidase-Mediated Synthesis of Phenolic Glucosides

| Parameter | Influence on Synthesis | Example from Literature |

| Enzyme Source | Determines catalytic efficiency and substrate specificity. | β-glucosidase from Sulfolobus shibatae used for glycerol (B35011) glycosylation. nih.gov |

| Glucosyl Donor | Affects reaction rate and cost-effectiveness. | Cellobiose used as a donor for β-glucosylglycerol synthesis. nih.gov |

| Acceptor (Aglycone) | The structure and concentration impact the yield. | Steviol glycosides transglycosylated using β-glucosidase. nih.gov |

| Reaction Medium | Organic co-solvents can enhance substrate solubility and shift the equilibrium towards synthesis. | Water/alcohol mixtures used for alkyl glucoside synthesis. lu.se |

UDP-Glycosyltransferase (UGT)-Catalyzed Glycosylation:

In nature, the biosynthesis of lignan (B3055560) glucosides is predominantly carried out by UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a glucose unit from an activated sugar nucleotide, typically UDP-glucose (UDPG), to the aglycone. nih.gov

Recent advancements in synthetic biology have enabled the use of whole-cell biocatalysts, such as engineered Escherichia coli, for the production of lignan glycosides. nih.gov This approach involves the co-expression of the necessary enzymes to produce the aglycone and the UGT to perform the glycosylation, along with pathways for regenerating the UDPG cofactor. For example, researchers have successfully synthesized (+)-pinoresinol glucoside by co-expressing enzymes for pinoresinol (B1678388) production and a UGT from Isatis indigotica (IiUGT71B5) in E. coli. nih.gov A similar strategy could be envisioned for the production of 8-Hydroxypinoresinol 4'-glucoside by identifying a suitable UGT that accepts 8-hydroxypinoresinol as a substrate.

Analytical Research Techniques for 8 Hydroxypinoresinol 4 Glucoside in Complex Matrices

Quantitative and Qualitative Analyses in Botanical Extracts

The analysis of 8-Hydroxypinoresinol (B162249) 4'-glucoside in botanical extracts involves both qualitative identification to confirm its presence and quantitative measurement to determine its concentration. This compound has been identified in various plant species, including Eucommia ulmoides and species of the Valeriana genus. nih.govresearchgate.net

For the quantitative analysis of 8-Hydroxypinoresinol 4'-glucoside and other lignans (B1203133) in plant materials, High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a commonly employed method. A study focusing on the chemical fingerprinting of Valeriana species utilized a liquid chromatography method for the simultaneous determination of various compounds, including lignans. researchgate.net While specific quantification data for 8-Hydroxypinoresinol 4'-glucoside is not always detailed in broad screenings, the methodology provides a robust framework for its measurement. Such methods often involve gradient elution on a C18 column with a mobile phase typically consisting of an acidified water and acetonitrile/methanol (B129727) mixture, with UV detection at multiple wavelengths to capture the absorbance maxima of different compound classes. researchgate.net

Qualitative analysis, on the other hand, often relies on the coupling of liquid chromatography with mass spectrometry (LC-MS). This combination provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer, which are characteristic of the molecule. For instance, the identification of lignans in Eucommia ulmoides has been successfully achieved using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This technique allows for the tentative identification of compounds by comparing their mass spectral data with that of known compounds or literature values.

Table 1: Quantitative and Qualitative Analytical Approaches for 8-Hydroxypinoresinol 4'-glucoside in Botanical Extracts

| Analytical Aspect | Technique | Key Parameters | Application Example |

| Quantitative | HPLC-UV | C18 column, gradient elution (e.g., water/acetonitrile), UV detection (e.g., 280 nm for lignans) | Determination of lignan (B3055560) content in Valeriana species extracts. researchgate.net |

| Qualitative | LC-MS | High-resolution mass spectrometry (e.g., QTOF), analysis of m/z and fragmentation patterns | Identification of lignans, including 8-Hydroxypinoresinol derivatives, in Eucommia ulmoides. |

Advanced Chromatographic-Spectrometric Platforms for Profiling

For a more in-depth and comprehensive analysis of 8-Hydroxypinoresinol 4'-glucoside, particularly in complex metabolite profiling studies, advanced chromatographic-spectrometric platforms are indispensable. These systems offer superior resolution, sensitivity, and specificity compared to conventional methods.

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF) represents the state-of-the-art for the analysis of this compound. UPLC systems use columns with smaller particle sizes, leading to sharper peaks and better separation of closely related isomers, which is common for lignans in botanical extracts.

The mass spectrometric detection provides a wealth of structural information. For 8-Hydroxypinoresinol 4'-glucoside, electrospray ionization (ESI) is a common technique, and the compound can be detected as a sodium adduct [M+Na]⁺ in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the isolation of this precursor ion and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the compound's structure and can be used for definitive identification. For example, the fragmentation of the glycosidic bond is a common pathway, leading to a neutral loss of the glucose moiety.

Stable isotope-assisted time-of-flight mass spectrometry (TOF-MS) has also been utilized in specialized research to trace the biosynthetic pathways of related lignan glucosides in endophytic fungi isolated from Eucommia ulmoides. nih.gov This advanced technique involves feeding the organism with stable isotope-labeled precursors and tracking the incorporation of the label into the final products, providing definitive evidence of the biosynthetic route. nih.gov

Table 2: Advanced Spectrometric Data for 8-Hydroxypinoresinol 4'-glucoside Profiling

| Parameter | Value/Description | Source |

| Molecular Formula | C₂₆H₃₂O₁₂ | nih.gov |

| Monoisotopic Mass | 536.18937645 Da | nih.gov |

| Precursor Ion (LC-MS) | [M+Na]⁺ | nih.gov |

| Precursor m/z | 559.1783 | nih.gov |

| MS Level | MS2 | nih.gov |

| Instrument Type | LC-ESI-QTOF | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Collision Energy | 20 V and 40 V | nih.gov |

| Top 5 Fragment Peaks (40 V) | 131.0503, 559.1737, 313.0431, 309.0790, 280.9754 | nih.gov |

Ecological and Evolutionary Perspectives of 8 Hydroxypinoresinol 4 Glucoside

Role as a Plant Secondary Metabolite

8-Hydroxypinoresinol (B162249) 4'-glucoside is a notable plant secondary metabolite belonging to the lignan (B3055560) class of compounds. chemicalbook.comnih.gov Lignans (B1203133) are synthesized in plants through the phenylpropanoid pathway and are characterized by the joining of two phenylpropane units. researchgate.net This particular compound is a glycoside, meaning it is bonded to a sugar molecule, in this case, a glucose unit. chemicalbook.comnih.gov The glycosylation of lignans can impact their solubility, stability, and biological activity.

This compound has been identified in various plant species, including the roots and rhizomes of Valeriana officinalis and Valeriana prionophylla, as well as in the bark of Eucommia ulmoides. chemicalbook.comnih.govresearchgate.netnih.gov The presence of 8-Hydroxypinoresinol 4'-glucoside in these botanicals underscores its role as a constituent of their chemical profiles.

The synthesis of lignans like 8-Hydroxypinoresinol 4'-glucoside is a component of the plant's metabolic processes that are not directly involved in growth and development but are crucial for interaction with the environment. As secondary metabolites, these compounds are often involved in the plant's defense strategies and other ecological relationships.

Potential Ecological Functions (e.g., Plant Defense Mechanisms)

While direct and extensive research exclusively on the ecological functions of 8-Hydroxypinoresinol 4'-glucoside is somewhat circumscribed, its role in plant defense can be inferred from the known biological activities of its aglycone (8-hydroxypinoresinol) and the broader class of lignans.

Lignans are well-documented as having a variety of defensive functions in plants, including antioxidant, anti-inflammatory, antimicrobial, and antifeedant properties. researchgate.netnih.govnih.gov These activities contribute to a plant's ability to withstand both biotic and abiotic stresses.

One of the key potential ecological functions of 8-Hydroxypinoresinol 4'-glucoside is its antioxidant activity. chemicalbook.com A study on lignan glycosides isolated from Valeriana prionophylla demonstrated that the aglycone, 8-hydroxypinoresinol, exhibited powerful antioxidant properties. bohrium.com Antioxidants play a crucial role in protecting plant cells from oxidative damage caused by reactive oxygen species (ROS), which can be generated in response to various environmental stressors such as high light, drought, and pathogen attack. The lignans found in Eucommia ulmoides, for instance, are noted for their ability to scavenge free radicals and enhance the plant's endogenous antioxidant defense systems. articleted.com

Furthermore, many lignans have been shown to possess antimicrobial and antifungal properties, suggesting a role for 8-Hydroxypinoresinol 4'-glucoside in defending against pathogenic microorganisms. For example, the aglycone (-)-8-hydroxypinoresinol has demonstrated antimicrobial activity against various bacteria and fungi. researchgate.net This suggests that 8-Hydroxypinoresinol 4'-glucoside may act as a phytoalexin, a compound produced by plants in response to microbial infection, thereby inhibiting the growth of invading pathogens.

Another significant ecological function of lignans is their role as antifeedants, deterring herbivores from feeding on the plant. A study on lignans from the stem bark of Zanthoxylum armatum demonstrated the antifeedant activities of several lignan compounds against the red flour beetle, Tribolium castaneum. nih.gov The antifeedant index, a measure of the deterrence of feeding, varied among the tested lignans, with some showing significant activity. nih.gov This suggests that 8-Hydroxypinoresinol 4'-glucoside could also contribute to the chemical defense of Valeriana and Eucommia species against herbivorous insects.

The table below summarizes the antifeedant activity of several lignans against Tribolium castaneum, providing a comparative context for the potential defensive role of 8-Hydroxypinoresinol 4'-glucoside.

| Lignan Compound | Concentration (ppm) | Antifeedant Index (%) |

| Asarinin | 74 | >50 |

| Fargesin | 74 | >50 |

| Horsfieldin | 222 | High |

| Magnolone | 222 | High |

| Data from a study on lignans from Zanthoxylum armatum against Tribolium castaneum. nih.gov |

Future Research Directions and Translational Potential

Elucidation of Unexplored Biological Activities and Signaling Pathways

While initial studies have identified specific actions of 8-Hydroxypinoresinol (B162249) 4'-glucoside, its broader biological activity spectrum remains largely unexplored. Research on structurally related lignans (B1203133) suggests several promising avenues for investigation. For instance, the aglycone, 8-hydroxypinoresinol, has been reported to possess high antioxidant properties and affinity for 5-HT1A serotonin receptors. sci-hub.seiosrjournals.org Another related compound, pinoresinol (B1678388), has demonstrated anti-inflammatory effects by acting on the NF-κB signaling pathway. iosrjournals.org

Future research should systematically screen 8-Hydroxypinoresinol 4'-glucoside for a range of biological activities, including but not limited to:

Anti-inflammatory effects: Investigating its ability to modulate key inflammatory pathways such as NF-κB and MAPK.

Antioxidant capacity: Quantifying its free-radical scavenging ability and its effect on cellular antioxidant enzymes. iosrjournals.org

Neuromodulatory potential: Exploring its interaction with various central nervous system receptors, including serotonin and adenosine receptors, given the activity of similar lignans. sci-hub.seresearchgate.net

Furthermore, the signaling pathways downstream of its known targets and potential new targets need to be elucidated. For example, the related lignan (B3055560) pinoresinol-4,40-di-O-b-D-glucoside has been shown to induce cell migration through the PI3K/Akt signaling pathway. sci-hub.se Investigating whether 8-Hydroxypinoresinol 4'-glucoside engages similar or novel pathways is crucial for understanding its cellular effects.

Deeper Mechanistic Investigations at the Molecular Level

A significant finding is the identification of 8-Hydroxypinoresinol 4'-glucoside as a novel blocker of the human Kv1.5 potassium channel, a target for antiarrhythmic therapies. nih.govresearchgate.net Studies have shown it inhibits the hKv1.5 channel current in a concentration-dependent manner. nih.gov However, the precise molecular interactions remain to be fully characterized.

Future mechanistic studies should focus on:

Binding Site Analysis: Identifying the specific amino acid residues within the Kv1.5 channel that interact with the compound. This could be achieved through site-directed mutagenesis and computational docking studies.

Kinetics of Interaction: Characterizing the kinetics of binding and unbinding. Initial research indicates that the uncoupling of the compound from the channel is a slow process, which has implications for its duration of action. nih.gov

Channel State-Dependency: Determining whether the compound preferentially binds to the channel in its open, closed, or inactivated state.

These investigations will provide a detailed understanding of its mechanism of action as a channel blocker and facilitate the design of more potent and selective derivatives.

Table 1: Mechanistic Details of 8-Hydroxypinoresinol 4'-glucoside on hKv1.5 Channels

| Parameter | Observation | Source |

|---|---|---|

| Target | Human Kv1.5 potassium channel (hKv1.5) | nih.gov |

| Effect | Inhibition of hKv1.5 channel current | nih.gov |

| Dose-Response | Inhibition is concentration-dependent | nih.gov |

| Dissociation | Slow un-coupling process, channels did not fully recover during washout | nih.gov |

Development of Advanced Analytical Standards and Reference Materials

The availability of high-purity reference standards is fundamental for accurate and reproducible research. Currently, 8-Hydroxypinoresinol 4'-glucoside is commercially available as a solid with a purity of ≥95%, as determined by LC/MS-ELSD. sigmaaldrich.com This enables its identification and quantification in plant extracts and biological matrices.

However, to advance research into its pharmacokinetics, metabolism, and for use in rigorous quantitative bioassays, more sophisticated analytical tools are needed. Future efforts in this area should include:

Certified Reference Materials (CRMs): Development of CRMs with rigorously characterized purity and uncertainty values to ensure inter-laboratory consistency.

Isotopically Labeled Standards: Synthesis of stable isotope-labeled versions (e.g., containing ¹³C or ²H) of 8-Hydroxypinoresinol 4'-glucoside. These are invaluable as internal standards for quantitative mass spectrometry-based studies, enabling precise measurement in complex biological samples.

Metabolite Standards: As the metabolic fate of the compound is investigated, the synthesis and characterization of its major metabolites will be necessary to fully understand its biotransformation and clearance.

Potential as a Research Probe in Cardioprotection and Neurobiology Studies

Beyond its direct therapeutic potential, 8-Hydroxypinoresinol 4'-glucoside could serve as a valuable research probe to investigate specific biological processes.

Cardioprotection: Its demonstrated activity as a Kv1.5 channel blocker makes it a useful tool for studying the role of this specific channel in cardiac electrophysiology. nih.gov It could be used in in vitro and ex vivo models to probe the mechanisms of atrial fibrillation and to explore the consequences of selective Kv1.5 inhibition. nih.govresearchgate.net Its slow dissociation kinetics could be particularly useful for experiments requiring sustained channel blockade. nih.gov

Neurobiology: The structural similarity to other lignans that interact with CNS targets, such as adenosine and serotonin receptors, suggests a potential application in neurobiological research. sci-hub.seresearchgate.net It could be used as a probe to investigate lignan-receptor interactions and their downstream effects in neuronal cells. If specific CNS targets are confirmed, it could help in mapping neural circuits and understanding the pharmacological basis of traditional plant-based remedies used for CNS-related conditions. sci-hub.se

Table 2: Potential Applications as a Research Probe

| Field of Study | Specific Application | Underlying Mechanism/Rationale | Source |

|---|---|---|---|

| Cardioprotection | Investigating the pathophysiology of atrial fibrillation | Selective blocker of the hKv1.5 potassium channel | nih.gov |

| Neurobiology | Probing lignan-sensitive CNS receptor pathways | Structural relation to compounds with known affinity for adenosine A1 and 5-HT1A receptors | sci-hub.seresearchgate.net |

Q & A

Q. What are the primary natural sources of 8-Hydroxypinoresinol 4'-glucoside, and how is it isolated?

Methodological Answer: 8-Hydroxypinoresinol 4'-glucoside is primarily isolated from plants such as Osmanthus fragrans var. aurantiacus and Eucommia ulmoides using solvent extraction followed by chromatographic techniques. For example, ethanol-water mixtures (e.g., 70% ethanol) are used for initial extraction, followed by column chromatography (e.g., silica gel, Sephadex LH-20) and HPLC for purification. Structural confirmation is achieved via NMR (1D and 2D) and mass spectrometry .

Q. How is the chemical structure of 8-Hydroxypinoresinol 4'-glucoside elucidated?

Methodological Answer: The structure is determined using:

Q. What are the known bioactivities of 8-Hydroxypinoresinol 4'-glucoside?

Methodological Answer: Key bioactivities include:

- Antioxidant Activity : Assessed via DPPH radical scavenging assays and ROS inhibition in cell models.

- Anti-inflammatory Effects : Evaluated using LPS-induced RAW264.7 macrophages or contact dermatitis models in mice to measure TNF-α and IL-6 suppression .

Advanced Research Questions

Q. How does 8-Hydroxypinoresinol 4'-glucoside interact with inflammatory signaling pathways?

Methodological Answer: The compound inhibits NF-κB activation by blocking IκBα phosphorylation, as shown in LPS-stimulated macrophages. Experimental validation involves:

Q. How can researchers resolve contradictions in reported antioxidative mechanisms?

Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., pH, solvent systems) or cell models. To address this:

- Standardize Assays : Use consistent ROS detection methods (e.g., H2DCFDA probes).

- Comparative Studies : Test the compound alongside positive controls (e.g., ascorbic acid) across multiple models.

- Metabolite Analysis : Assess whether the glucoside or its aglycone (8-Hydroxypinoresinol) is the active form .

Q. What experimental designs are optimal for studying its pharmacokinetics?

Methodological Answer:

- In Vivo Models : Administer the compound orally or intravenously to rodents, followed by LC-MS/MS analysis of plasma and tissues to determine bioavailability.

- Caco-2 Cell Monolayers : Assess intestinal permeability.

- Microsomal Stability Tests : Identify metabolic pathways (e.g., glucuronidation) .

Key Considerations for Experimental Design

- Contaminant Interference : Ensure plant extracts are free of interfering polyphenols by using SPE cartridges.

- Stability Testing : Monitor compound degradation under varying pH and temperature conditions.

- Synergistic Effects : Co-administer with other lignans (e.g., pinoresinol) to assess additive bioactivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.